

Comparative Cross-Reactivity Analysis of 2,3-Dihydro-1-benzofuran-5-sulfonamide

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Compound of Interest

Compound Name: 2,3-Dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B040155

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This guide provides a detailed comparative analysis of the cross-reactivity profile of **2,3-Dihydro-1-benzofuran-5-sulfonamide**, a novel investigational compound. For the purpose of this guide, we will designate **2,3-Dihydro-1-benzofuran-5-sulfonamide** as Compound A. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of emerging therapeutic agents.

The benzofuran sulfonamide scaffold has been identified as a promising framework for the development of selective inhibitors targeting various enzymes.^{[1][2][3]} Recent studies have highlighted the potential of such compounds as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer, such as hCA IX and hCA XII.^[2] Sulfonamide-based drugs, in general, are known to have a range of biological activities and, consequently, potential off-target interactions.^{[4][5][6]}

This guide compares the inhibitory activity of Compound A against its primary target, hCA IX, with its activity against off-target isoforms hCA I and hCA II. Furthermore, we assess its potential for cardiotoxicity by examining its interaction with the hERG potassium channel, a common off-target for many drug classes.^{[7][8]} The comparison includes data for Acetazolamide, a classical non-selective carbonic anhydrase inhibitor, and a hypothetical selective inhibitor, Compound B, to provide a broader context for evaluating the selectivity of Compound A.

Quantitative Comparison of Inhibitory Activities

The following table summarizes the inhibitory constants (K_i) against human carbonic anhydrase isoforms I, II, and IX, and the half-maximal inhibitory concentration (IC_{50}) for the hERG potassium channel. Lower K_i and IC_{50} values indicate higher potency.

Compound	Primary Target	hCA IX (K_i , nM)	hCA I (K_i , nM)	hCA II (K_i , nM)	hERG Channel (IC_{50} , μ M)
Compound A	hCA IX	15.2	8,500	2,500	> 30
Acetazolamide	Carbonic Anhydrases	25	250	12	150
Compound B	hCA IX	5.8	15,000	5,000	> 50

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the presented data.

1. Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory potency of the compounds against different hCA isoforms by measuring the inhibition of the CO_2 hydration reaction.

- **Enzymes and Reagents:** Recombinant human CA isoforms (hCA I, hCA II, and hCA IX), 4-nitrophenyl acetate (substrate), buffer solution (e.g., Tris-HCl), and the test compounds (Compound A, Acetazolamide, Compound B).
- **Procedure:**
 - A solution of the respective hCA isoenzyme is pre-incubated with various concentrations of the test compound for 10 minutes at room temperature to allow for inhibitor binding.
 - The enzymatic reaction is initiated by adding the substrate, 4-nitrophenyl acetate.
 - The esterase activity of the CA enzyme, which hydrolyzes the substrate, is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm due to the

formation of 4-nitrophenolate.

- The rates of reaction are recorded for each inhibitor concentration.
- Data Analysis: The IC_{50} values are determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC_{50} values are then converted to inhibitory constants (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [S]/K_m)$, where $[S]$ is the substrate concentration and K_m is the Michaelis-Menten constant for the substrate.

2. hERG Potassium Channel Manual Patch-Clamp Assay

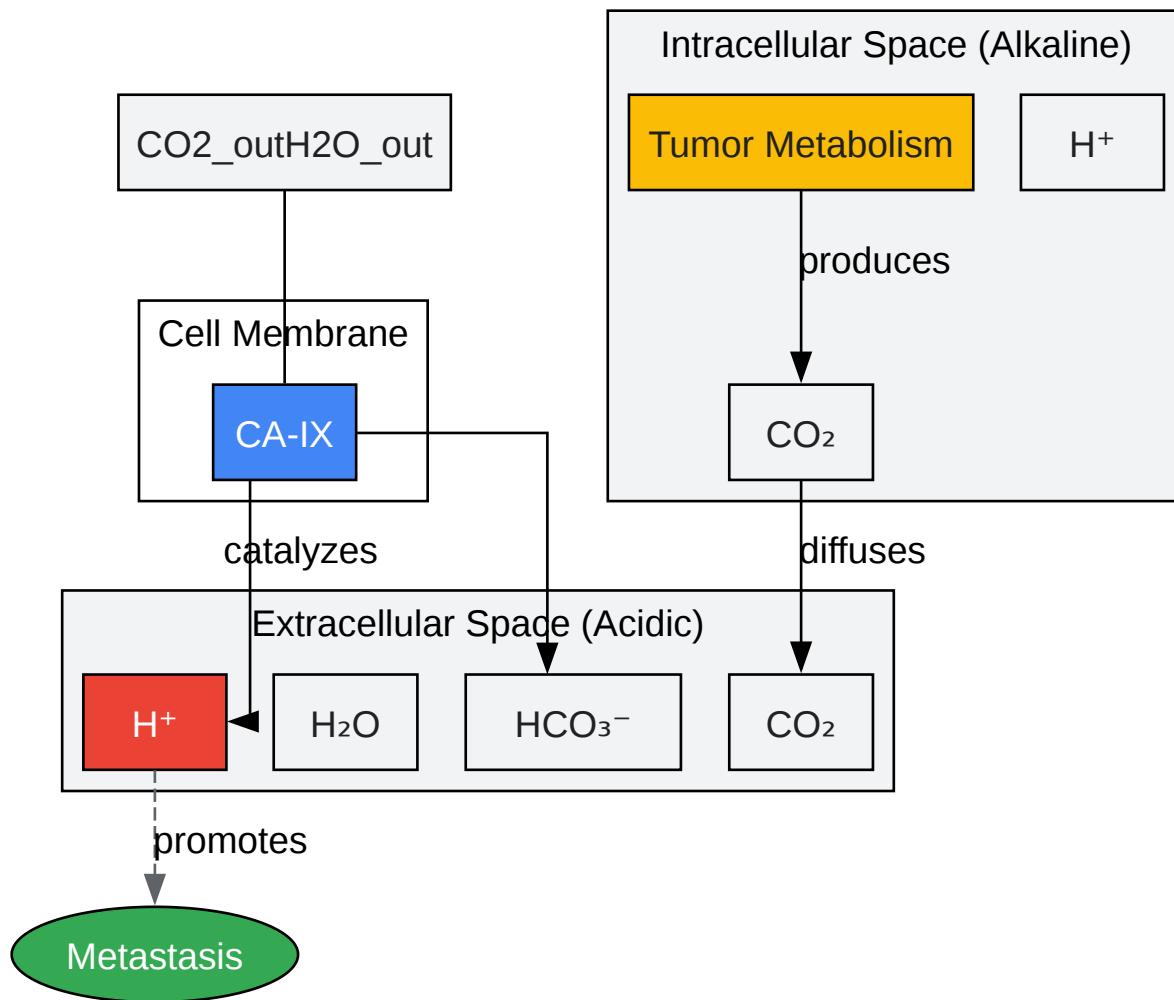
This electrophysiological assay assesses the inhibitory effect of the test compounds on the hERG potassium channel, which is crucial for cardiac repolarization.[9]

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG (KCNH2) channel.
- Reagents: Extracellular and intracellular recording solutions, test compounds dissolved in an appropriate vehicle (e.g., DMSO).
- Procedure:
 - Whole-cell patch-clamp recordings are performed at physiological temperature (approximately 35-37°C).[10]
 - A specific voltage protocol is applied to elicit hERG currents. A recommended protocol involves a depolarization step to +40 mV followed by a repolarizing ramp back to -80 mV to measure the peak tail current.[10][11]
 - A stable baseline recording of the hERG current is established in the vehicle solution.
 - The cells are then perfused with increasing concentrations of the test compound, and the steady-state hERG current inhibition is recorded at each concentration.
- Data Analysis: The fractional block of the hERG current is calculated for each concentration relative to the baseline current. The IC_{50} value is determined by fitting the concentration-

response data to the Hill equation. A positive control, such as dofetilide, should be used to confirm assay sensitivity.[11]

Visualizations: Pathways and Workflows

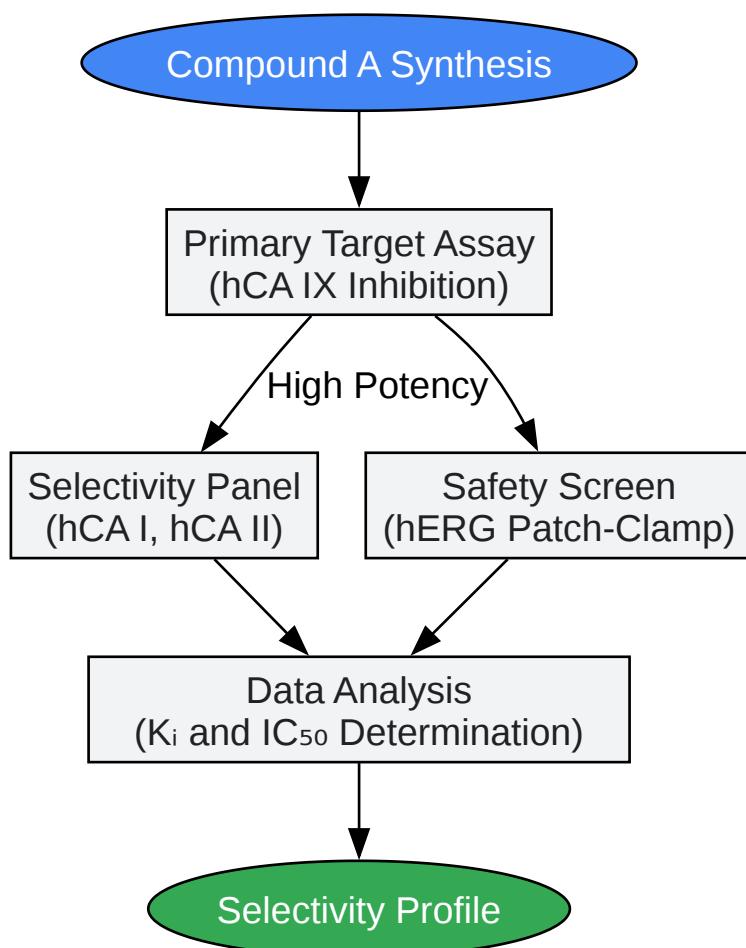
Carbonic Anhydrase IX in Tumor pH Regulation



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Caption: Role of CA-IX in regulating tumor pH.

Cross-Reactivity Assessment Workflow



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Caption: Workflow for assessing compound selectivity.

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